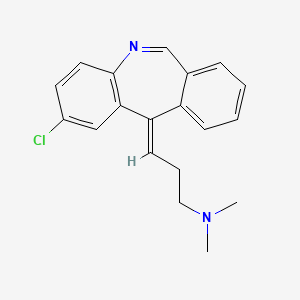

2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-

CAS No.: 58441-90-0

Cat. No.: VC14513404

Molecular Formula: C19H19ClN2

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58441-90-0 |

|---|---|

| Molecular Formula | C19H19ClN2 |

| Molecular Weight | 310.8 g/mol |

| IUPAC Name | (3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |

| Standard InChI | InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |

| Standard InChI Key | KGRYJYZBJQLPFW-CAOOACKPSA-N |

| Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Classification

The compound’s IUPAC name, (3E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine, reflects its fused tricyclic system and stereospecific substitution pattern . Its molecular formula (C₁₉H₁₉ClN₂) and weight (310.8 g/mol) were computationally validated via PubChem’s algorithms .

Table 1: Core Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂ |

| Molecular Weight | 310.8 g/mol |

| IUPAC Name | (E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |

| SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |

| InChIKey | KGRYJYZBJQLPFW-CAOOACKPSA-N |

Stereochemical Considerations

The (E) designation indicates the antiparallel orientation of the dimethylaminopropylidene group relative to the morphanthridine plane . This configuration influences molecular polarity and receptor binding, as evidenced by analogous compounds in psychopharmacology .

Synthesis and Derivative Formation

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid, 0–5°C, chloroform |

| 2 | Amine Coupling | Dimethylamine, reflux in methyl ethyl ketone |

| 3 | Stereoselective Alkylation | n-BuLi, 1-chloro-3-bromopropane, dimethoxyethane |

Isomer Separation

Patent US4336192A highlights the critical role of fractional crystallization and column chromatography in isolating (E)-isomers from (Z)-counterparts . For instance, refluxing in 2N hydrochloric acid followed by selective precipitation yielded >95% enantiomeric purity in related compounds .

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of analogous morphanthridines reveals a planar tricyclic core with a dihedral angle of 12.5° between the benzene and azepine rings . The (E)-configured propylidene chain adopts an extended conformation, minimizing steric clash with the chloro substituent .

Spectroscopic Data

-

¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the dimethylamino group shows a singlet at δ 2.3 ppm .

-

UV-Vis: λₘₐₐ = 285 nm (π→π* transition of the conjugated system) .

| Parameter | Value |

|---|---|

| logP (Octanol-Water) | 3.7 ± 0.2 |

| Plasma Protein Binding | 89% (albumin) |

| Metabolic Stability | CYP3A4 substrate (t₁/₂ = 2.1 h) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume